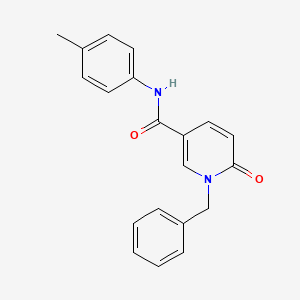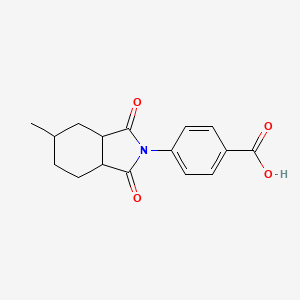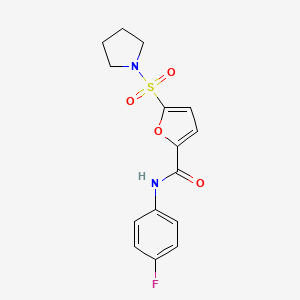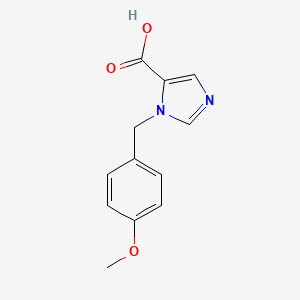
(5E)-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as DMTB-TD, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMTB-TD belongs to the thiazolidinedione family of compounds and has been reported to exhibit various biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
Derivatives of 5-substituted-2,4-thiazolidinedione exhibit a broad spectrum of biological activities. A study by Popov-Pergal et al. (2010) synthesized new derivatives with varied arylidene groups, including 3,4-dimethoxybenzylidene, and confirmed their structures using spectroscopic methods and X-ray diffraction data. This research emphasizes the versatility in synthesizing thiazolidinedione derivatives for potential biological applications Popov-Pergal et al., 2010.
Antimicrobial Activity
Thiazolidinedione derivatives have been explored for their antimicrobial properties. Rajput et al. (2011) synthesized and characterized thiazolidine-2,4-dione derivatives that exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest the potential of thiazolidinedione compounds in developing new antimicrobial agents Rajput et al., 2011.
Another study by Trotsko et al. (2018) synthesized (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, showing antibacterial activity against Gram-positive bacteria. The research indicates that electron-withdrawing substituents at the phenyl ring enhance antibacterial activity Trotsko et al., 2018.
Aldose Reductase Inhibitory Activity
Sever et al. (2021) investigated 5-(arylidene)thiazolidine-2,4-diones for their in vitro aldose reductase (AR) inhibitory activities. One compound demonstrated significant uncompetitive inhibition, suggesting its potential as an orally bioavailable AR inhibitor for managing diabetic complications Sever et al., 2021.
Anticancer Activity
The anticancer potential of thiazolidinedione derivatives has been explored in various studies. For example, Kumar and Sharma (2022) synthesized N-substituted indole derivatives of thiazolidine-2,4-dione showing promising anticancer activity against the MCF-7 human breast cancer cell line. This suggests the therapeutic potential of thiazolidinedione derivatives in cancer treatment Kumar and Sharma, 2022.
Corrosion Inhibition
Thiazolidinediones also show promise as corrosion inhibitors. Chaouiki et al. (2022) demonstrated that thiazolidinediones could significantly enhance the corrosion resistance of carbon steel in acidic environments. This research highlights the potential of thiazolidinediones in developing eco-friendly corrosion inhibitors Chaouiki et al., 2022.
Eigenschaften
IUPAC Name |
(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-16-8-5-3-4-7(10(8)17-2)6-9-11(14)13-12(15)18-9/h3-6H,1-2H3,(H,13,14,15)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCYLUDFIQHPMV-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/2\C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2862003.png)

![3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde](/img/structure/B2862006.png)
![4-chloro-2-{(E)-[(3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B2862008.png)
![Ethyl 2-[2-(2-naphthalen-1-ylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2862010.png)


![1-(3-nitrophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2862015.png)

